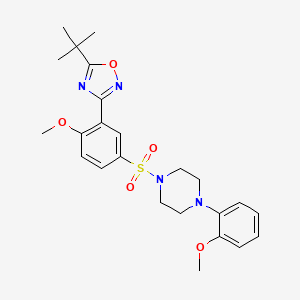
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, also known as HQNO, is a synthetic compound that has been widely studied for its potential applications in scientific research. HQNO belongs to a class of compounds known as quinolone antibiotics, which have been used for decades to treat bacterial infections. However, HQNO has been shown to have unique properties that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide inhibits the production of cyclic-di-GMP by binding to a protein called DigR. This protein is involved in the regulation of cyclic-di-GMP production in many bacterial species. By inhibiting DigR, N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide reduces the levels of cyclic-di-GMP in the cell, which in turn leads to the disruption of biofilms.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been shown to have a variety of effects on bacterial cells. In addition to its ability to disrupt biofilms, N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been shown to increase the production of reactive oxygen species (ROS) in some bacterial species. ROS are highly reactive molecules that can damage DNA and other cellular components. This effect may contribute to the antibacterial activity of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide in lab experiments is its specificity for bacterial cells. Because N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide targets a specific protein involved in cyclic-di-GMP production, it is unlikely to have off-target effects in other cell types. However, N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide is not effective against all bacterial species, and its activity can be influenced by a variety of factors such as pH and temperature.
Direcciones Futuras
There are many potential future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. One area of interest is the development of new antibacterial agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide. By modifying the structure of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide, researchers may be able to create compounds that are more effective against a wider range of bacterial species. Another area of interest is the use of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide as a tool to study bacterial signaling pathways. By understanding how N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide interacts with bacterial cells, researchers may be able to develop new strategies for treating bacterial infections.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-hydroxy-3-(chloromethyl)quinoline with 4-nitro-N-(o-tolyl)benzamide in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques and characterized using spectroscopic methods.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide as a tool to study bacterial biofilms. Biofilms are complex communities of bacteria that are notoriously difficult to treat with traditional antibiotics. N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide has been shown to disrupt biofilms by inhibiting the production of a key signaling molecule called cyclic-di-GMP. This mechanism of action makes N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-(o-tolyl)benzamide a promising candidate for the development of new antibacterial agents.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-2-5-9-22(16)26(24(29)17-10-12-20(13-11-17)27(30)31)15-19-14-18-7-3-4-8-21(18)25-23(19)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDXTABUSDHHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(2-methylphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B7718881.png)





![ethyl 4-({N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7718903.png)

![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)


